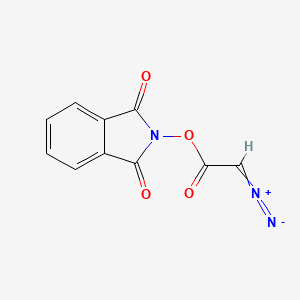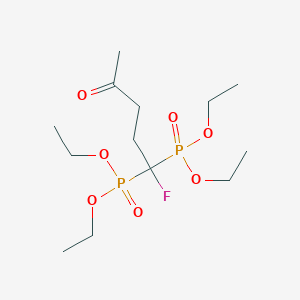
NHPI-DA; 1,3-dioxoisoindolin-2-yl 2-diazoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary targets of NHPI-DA are indoles . Indoles are a class of organic compounds that play a crucial role in many biological systems and are prevalent in a wide range of natural products.
Mode of Action
NHPI-DA interacts with its targets through a process known as C–H alkylation . This process involves the insertion of a carbene, a highly reactive species, into a C–H bond of the indole . NHPI-DA displays unusual efficiency and selectivity in this process, yielding insertion products that can be swiftly elaborated into boron and carbon substituents .
Biochemical Pathways
The biochemical pathway affected by NHPI-DA involves the conversion of heteroarenes into important C–H alkylated derivatives . This process is facilitated by the use of redox-active carbenes, which are generated from NHPI-DA . The resulting intermediates can then be diversified to obtain the modified heterocycles .
Pharmacokinetics
The compound’s molecular weight (23117) and its chemical structure suggest that it may have good bioavailability .
Result of Action
The action of NHPI-DA results in the formation of functionalized indoles . These compounds have significant importance in medicinal chemistry, natural products research, material science, and chemical biology .
Action Environment
The action, efficacy, and stability of NHPI-DA can be influenced by various environmental factorsFor instance, the storage temperature for NHPI-DA is recommended to be between 2-8°C .
Preparation Methods
The synthesis of 1,3-dioxoisoindolin-2-yl 2-diazoacetate typically involves the reaction of phthalimide with diazoacetic acid. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the diazo compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-dioxoisoindolin-2-yl 2-diazoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazo group into other functional groups.
Substitution: The diazo group can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions can include substituted phthalimides and other functionalized derivatives .
Scientific Research Applications
1,3-dioxoisoindolin-2-yl 2-diazoacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
1,3-dioxoisoindolin-2-yl 2-diazoacetate can be compared with other diazo compounds such as diazoacetates and diazoacetamides. Its uniqueness lies in its ability to generate highly reactive intermediates with high selectivity and efficiency. Similar compounds include:
Diazoacetates: Compounds with a diazo group attached to an acetate moiety.
Diazoacetamides: Compounds with a diazo group attached to an acetamide moiety
This detailed article provides a comprehensive overview of 1,3-dioxoisoindolin-2-yl 2-diazoacetate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-diazoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O4/c11-12-5-8(14)17-13-9(15)6-3-1-2-4-7(6)10(13)16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJDVFBNTXEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2915890.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{4-[2-(thiophen-2-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2915891.png)
![(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915894.png)



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2915899.png)


![1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2915905.png)
![N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2915907.png)
![(2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2915908.png)
![ethyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2915909.png)
![12-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one](/img/structure/B2915911.png)
